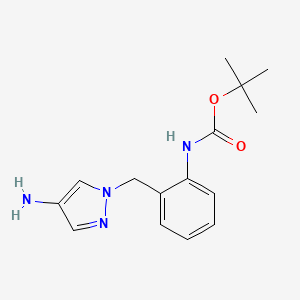![molecular formula C16H14N4 B13037622 4-(6-Isopropylimidazo[1,5-A]pyrimidin-3-YL)benzonitrile](/img/structure/B13037622.png)
4-(6-Isopropylimidazo[1,5-A]pyrimidin-3-YL)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Isopropylimidazo[1,5-a]pyrimidin-3-yl)benzonitrile is a heterocyclic compound that features an imidazo[1,5-a]pyrimidine core fused with a benzonitrile group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Isopropylimidazo[1,5-a]pyrimidin-3-yl)benzonitrile typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of acidic catalysts such as trifluoroacetic acid (TFA) to facilitate the cyclization process . The utilization of asymmetrical 1,3-diketones can lead to the formation of a mixture of regioisomers .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. . These methods likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(6-Isopropylimidazo[1,5-a]pyrimidin-3-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines.
Scientific Research Applications
4-(6-Isopropylimidazo[1,5-a]pyrimidin-3-yl)benzonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(6-Isopropylimidazo[1,5-a]pyrimidin-3-yl)benzonitrile involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit autophagy by activating the Akt pathway . This inhibition can affect various cellular processes, making the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
4-(6-(4-Isopropoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline: This compound is a novel inhibitor of autophagy and shares a similar imidazo[1,5-a]pyrimidine core.
Pyrazolo[1,5-a]pyrimidines: These compounds have significant anticancer potential and enzymatic inhibitory activity.
Uniqueness
4-(6-Isopropylimidazo[1,5-a]pyrimidin-3-yl)benzonitrile is unique due to its specific structural features, which allow it to interact with different molecular targets and pathways compared to other similar compounds
Properties
Molecular Formula |
C16H14N4 |
|---|---|
Molecular Weight |
262.31 g/mol |
IUPAC Name |
4-(6-propan-2-ylimidazo[1,5-a]pyrimidin-3-yl)benzonitrile |
InChI |
InChI=1S/C16H14N4/c1-11(2)16-19-9-15-18-8-14(10-20(15)16)13-5-3-12(7-17)4-6-13/h3-6,8-11H,1-2H3 |
InChI Key |
AMCMQBKJDPYZDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C2N1C=C(C=N2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 6-chloro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B13037564.png)



![1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13037592.png)

![7-Chloro-5-isopropyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13037600.png)
![tert-Butyl 3-chloro-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B13037621.png)
![6-Methyl-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13037623.png)

